

Application Notes and Protocols: Molecular Docking Studies of 2-(4-Bromophenyl)benzothiazole Analogues

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Compound of Interest

Compound Name: **2-(4-Bromophenyl)benzothiazole**

Cat. No.: **B034361**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking studies of **2-(4-bromophenyl)benzothiazole** analogues, a class of compounds with significant potential in drug discovery. The notes include detailed experimental protocols for their synthesis and in silico analysis, alongside a summary of their biological targets and associated signaling pathways.

Introduction to 2-(4-Bromophenyl)benzothiazole Analogues

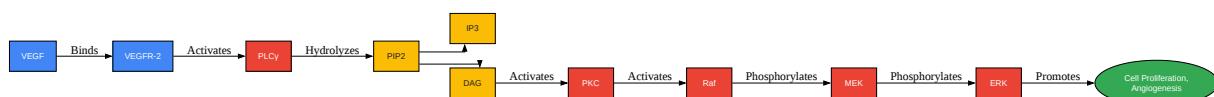
Benzothiazoles are heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.^{[1][2]} The introduction of a 4-bromophenyl group at the 2-position of the benzothiazole scaffold has been shown to be a key structural feature for enhancing biological activity, particularly in the realm of anticancer research.^[3] Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of these analogues by predicting their binding affinities and interaction patterns with various biological targets.^{[4][5]}

Key Biological Targets and Signaling Pathways

Molecular docking studies have identified several key protein targets for **2-(4-bromophenyl)benzothiazole** and its analogues. These targets are often implicated in critical cellular processes that, when dysregulated, can lead to diseases such as cancer.

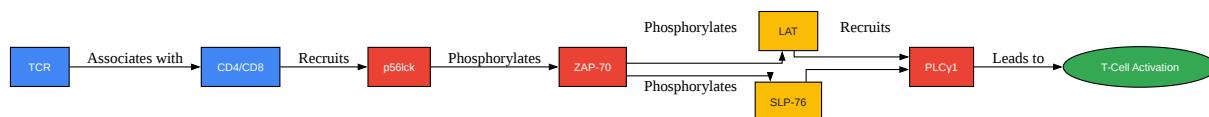
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 can block the signaling cascade that promotes endothelial cell proliferation and migration.
- Lymphocyte-specific protein tyrosine kinase (p56lck): A member of the Src family of protein tyrosine kinases, p56lck plays a critical role in T-cell activation and signaling.[8] Aberrant activity of this kinase has been linked to certain cancers, making it a viable therapeutic target.
- GABA-A Receptor: These are ligand-gated ion channels that are the primary targets for drugs with anticonvulsant, anxiolytic, and sedative properties.[9] Certain benzothiazole derivatives have shown potential in modulating the activity of these receptors.
- Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine.[10] Inhibitors of AChE are used in the treatment of Alzheimer's disease and other neurological disorders.

Below are diagrams illustrating some of the key signaling pathways associated with these targets.



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Caption: VEGFR-2 Signaling Pathway.



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Caption: p56lck Signaling in T-Cell Activation.

Quantitative Data from Molecular Docking Studies

The following table summarizes representative molecular docking data for benzothiazole analogues against various cancer-related targets. It is important to note that docking scores are dependent on the specific software and scoring function used.

Target Protein (PDB ID)	Benzothiazole Analogue	Docking Score (kcal/mol)	Reference Ligand	Docking Score (kcal/mol)	Reference
VEGFR-2 (4ASD)	2-((4-(4-Bromophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide	-17.9 (FlexX)	Sorafenib	-35.6 (FlexX)	[6]
VEGFR-2	2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide	-	Sorafenib	-	[6]
FGFR-1	Substituted 2-arylbenzothiazole	-10.61	AZD4547	-	[11]
p56lck (1QPC)	Benzothiazole-thiazole hybrid	Identified as competitive inhibitor	Dasatinib	-	[8]
EGFR	2-Arylbenzothiazole derivative	-11.75	Erlotinib	-	[11]
CDK-2/cyclin A2	2-Arylbenzothiazole	-11.36	Roscovitine	-	[11]

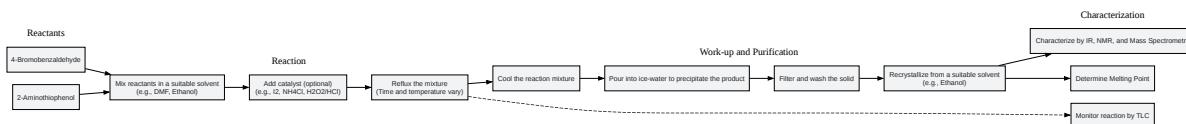
zole

derivative

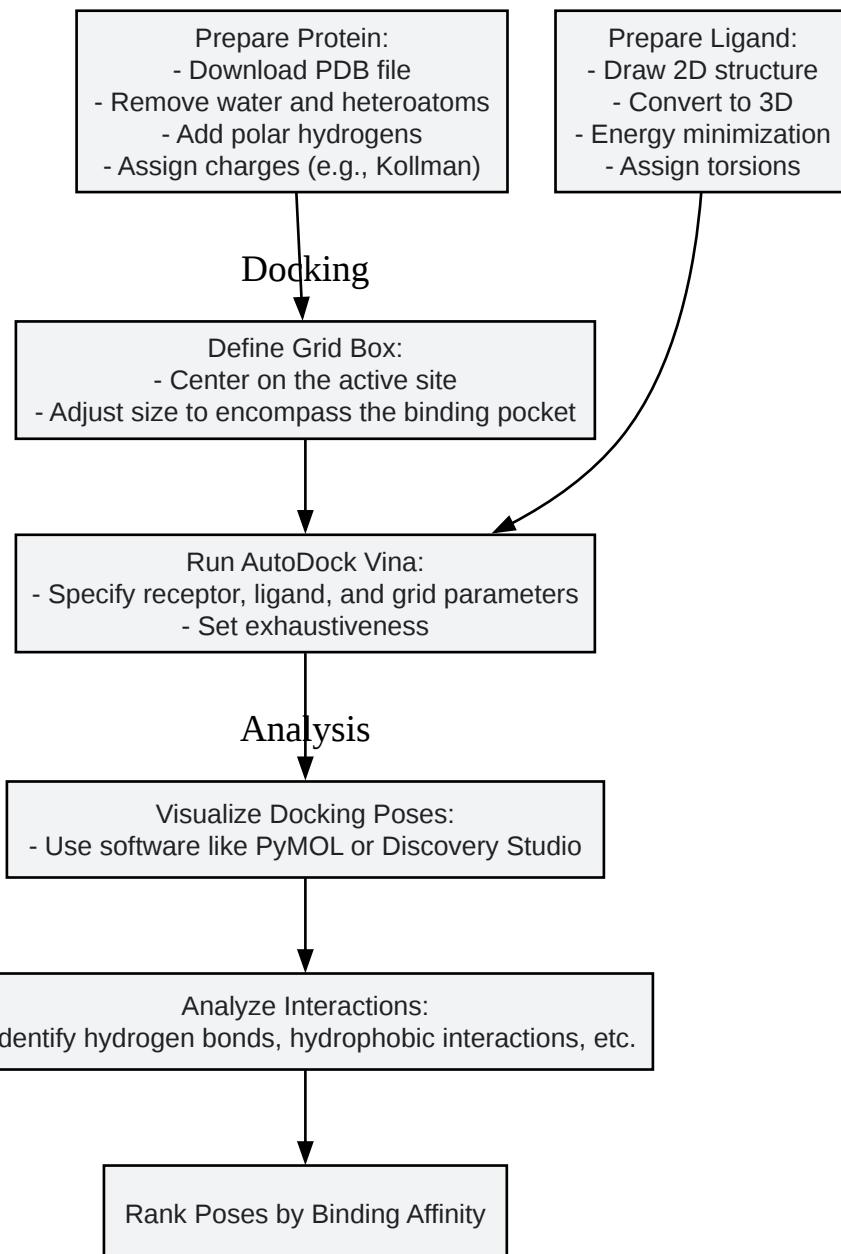
Experimental Protocols

Synthesis of 2-(4-Bromophenyl)benzothiazole Analogues

The following is a general protocol for the synthesis of **2-(4-bromophenyl)benzothiazole**, which can be adapted for the synthesis of various analogues.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)



Preparation



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